2,5-Dibromothieno[3,2-b]thiophene
Overview
Description
2,5-Dibromothieno[3,2-b]thiophene is an organosulfur compound with the molecular formula C6H2Br2S2. It is a derivative of thieno[3,2-b]thiophene, where bromine atoms are substituted at the 2 and 5 positions. This compound is known for its yellow to orange crystalline appearance and is soluble in common organic solvents such as ethanol, ether, and chloroform . It is widely used as an intermediate in organic synthesis, particularly in the development of organic electronic materials and semiconductors .
Mechanism of Action
Target of Action
2,5-Dibromothieno[3,2-b]thiophene is an important organic synthesis intermediate . It is commonly used in the synthesis of organic optoelectronic materials and semiconductor materials . .
Mode of Action
The mode of action of this compound is primarily through its conductive and optical properties . These properties make it a potential candidate for use in organic optoelectronic devices such as organic thin-film solar cells and organic light-emitting diodes .
Result of Action
Its use in the synthesis of organic optoelectronic materials suggests that it may influence the properties of these materials, such as their light absorption and energy conversion capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromothieno[3,2-b]thiophene can be synthesized through the bromination of thieno[3,2-b]thiophene. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions. The process can be summarized as follows :
Starting Material: Thieno[3,2-b]thiophene.
Brominating Agent: Bromine (Br2).
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Product Isolation: The product, this compound, is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous bromination in a controlled environment to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Lithiation Reactions: Treatment with butyllithium can generate dilithiated derivatives, which can then be quenched with electrophilic reagents to form various substituted thieno[3,2-b]thiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or amines can be used under mild conditions.
Lithiation: Butyllithium in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Major Products
Substituted Thieno[3,2-b]thiophenes: Depending on the nucleophile used, various substituted derivatives can be obtained.
Dilithiated Derivatives: These intermediates can be further functionalized to introduce different substituents at the 2 and 5 positions.
Scientific Research Applications
2,5-Dibromothieno[3,2-b]thiophene has numerous applications in scientific research, particularly in the fields of chemistry, materials science, and electronics:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Polymer Chemistry: The compound is utilized in the synthesis of copolymers with desirable electrochemical properties, enhancing the performance of electronic devices.
Material Science: Its unique electronic properties make it suitable for developing advanced materials with high charge mobility and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromodithieno[3,2-b2’,3’-d]thiophene: Another brominated derivative with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: A non-brominated analogue used in similar applications.
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: A related compound with different substitution patterns.
Uniqueness
2,5-Dibromothieno[3,2-b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced organic materials with tailored electronic characteristics .
Properties
IUPAC Name |
2,5-dibromothieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDAUBNBDJUQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394013 | |
Record name | 2,5-Dibromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-87-3 | |
Record name | 2,5-Dibromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25121-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dibromothieno[3,2-b]thiophene in the development of organic solar cells?
A: this compound serves as a key building block in synthesizing conjugated polymers used as p-type (electron donor) materials in organic solar cells [, ]. These polymers are combined with n-type materials to form the active layer where sunlight is absorbed, and charges are separated to generate electricity.
Q2: How does the position of the bromine atoms in dibromothienothiophene derivatives affect the performance of the resulting polymers in solar cells?
A: Research has shown that changing the bromine atom positions from the 3,6- to the 2,5-positions on the thieno[3,2-b]thiophene unit significantly impacts the properties of the resulting polymers []. The 2,5-dibromo isomer leads to a more planar polymer backbone with a reduced twist angle. This planarization enhances conjugation, resulting in a broader absorption spectrum, a higher highest occupied molecular orbital (HOMO) energy level, improved charge carrier mobility, and ultimately, enhanced power conversion efficiency in organic solar cells.
Q3: Can you elaborate on the impact of incorporating this compound into polymers containing anthracene units for organic solar cells?
A: Researchers have explored incorporating this compound, along with other units like bithiophene, into copolymers containing anthracene and benzotriazole to fine-tune the polymer's band gap and energy levels for optimal solar cell performance []. The inclusion of these units allows for adjusting the absorption spectrum and energy levels to better match the solar spectrum and improve charge transfer within the device, ultimately aiming to achieve higher power conversion efficiencies.
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